molecular formula C7H8N2O B11927810 N-(nitrosomethyl)aniline

N-(nitrosomethyl)aniline

Cat. No.: B11927810
M. Wt: 136.15 g/mol
InChI Key: IEUIXFBDJPIUPI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Nitrosomethyl)aniline can be synthesized through several methods. One common approach involves the nitrosation of N-methylaniline using nitrous acid. The reaction typically occurs under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction can be represented as follows: [ \text{C6H5NHCH3} + \text{HNO2} \rightarrow \text{C6H5N(NO)CH3} + \text{H2O} ]

Industrial Production Methods: Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the use of tert-butyl nitrite as a nitrosating agent under solvent-free conditions. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(Nitrosomethyl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield N-methylaniline.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Production of N-methylaniline.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(Nitrosomethyl)aniline has several applications in scientific research:

Mechanism of Action

N-(Nitrosomethyl)aniline can be compared with other nitroso compounds such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share similar structural features but differ in their alkyl substituents. This compound is unique due to its specific reactivity and applications in different fields .

Comparison with Similar Compounds

  • N-nitrosodimethylamine
  • N-nitrosodiethylamine
  • N-nitrosomorpholine

N-(Nitrosomethyl)aniline stands out due to its specific chemical properties and the breadth of its applications in scientific research and industry.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-(nitrosomethyl)aniline

InChI

InChI=1S/C7H8N2O/c10-9-6-8-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

IEUIXFBDJPIUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCN=O

Origin of Product

United States

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